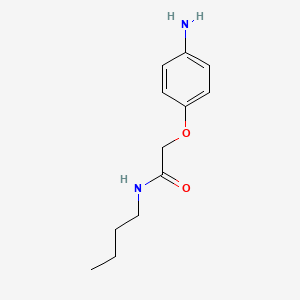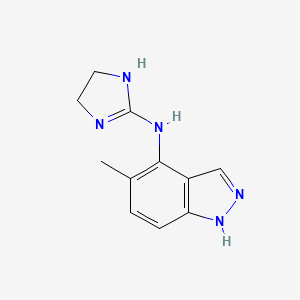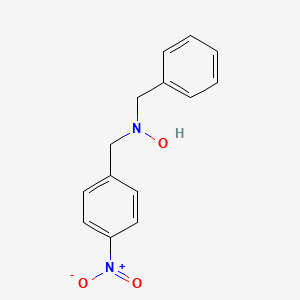
N-Benzyl-N-hydroxy-1-(4-nitrophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-hydroxy-1-(4-nitrophenyl)methanamine is an organic compound characterized by a benzyl group, a hydroxy group, and a nitrophenyl group attached to a methanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-hydroxy-1-(4-nitrophenyl)methanamine typically involves the nucleophilic addition of benzylamine to 4-nitrobenzaldehyde, followed by reduction and hydroxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-N-hydroxy-1-(4-nitrophenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-hydroxy-1-(4-nitrophenyl)methanamine involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The benzyl group may facilitate binding to hydrophobic pockets in proteins, affecting their function .
Comparación Con Compuestos Similares
- N-Benzyl-N-hydroxy-1-(4-methylphenyl)methanamine
- N-Benzyl-N-hydroxy-1-(4-chlorophenyl)methanamine
- N-Benzyl-N-hydroxy-1-(4-fluorophenyl)methanamine
Comparison: N-Benzyl-N-hydroxy-1-(4-nitrophenyl)methanamine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in redox and substitution reactions compared to its methyl, chloro, and fluoro analogs .
Propiedades
Número CAS |
55648-93-6 |
|---|---|
Fórmula molecular |
C14H14N2O3 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
N-benzyl-N-[(4-nitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C14H14N2O3/c17-15(10-12-4-2-1-3-5-12)11-13-6-8-14(9-7-13)16(18)19/h1-9,17H,10-11H2 |
Clave InChI |
FUYCASHUTZYCGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


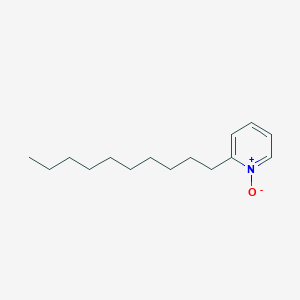
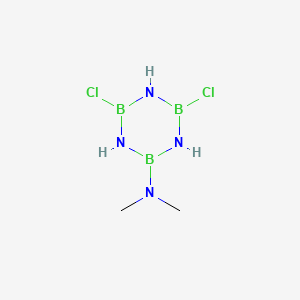
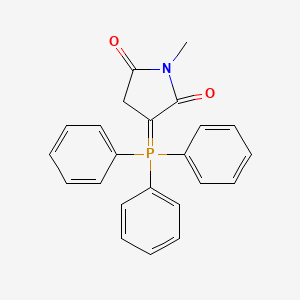



![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)

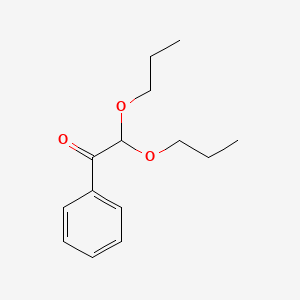
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)

